Ethyl mesitylglyoxylate
Overview
Description
Ethyl mesitylglyoxylate is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.2643 g/mol . It is also known by its IUPAC name, ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate . This compound is characterized by its clear pale yellow to yellow appearance and is primarily used in research and industrial applications .
Preparation Methods
Ethyl mesitylglyoxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-bromomesitylene with lithium in diethyl ether at room temperature, followed by the addition of copper(I) cyanide in tetrahydrofuran and diethyl ether at low temperatures (-65 to -60°C). The final step involves the reaction with ethyl oxalyl chloride in tetrahydrofuran and diethyl ether at temperatures ranging from -60 to 20°C . This method yields a high purity product suitable for research and industrial applications.
Chemical Reactions Analysis
Ethyl mesitylglyoxylate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl mesitylglyoxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of ethyl mesitylglyoxylate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic reactions that can be studied to understand enzyme function and kinetics. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl mesitylglyoxylate can be compared with other similar compounds, such as:
Ethyl glyoxylate: Similar in structure but lacks the mesityl group, making it less sterically hindered.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Ethyl benzoylglyoxylate: Contains a benzoyl group instead of a mesityl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its mesityl group, which provides steric hindrance and influences its reactivity and interactions in chemical and biochemical contexts .
Properties
IUPAC Name |
ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-5-16-13(15)12(14)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSPPFOBPRPYLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371392 | |
Record name | ETHYL MESITYLGLYOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5524-57-2 | |
Record name | Ethyl 2,4,6-trimethyl-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5524-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ETHYL MESITYLGLYOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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